1-[4-(3-Methoxyphenyl)phenyl]ethanone
Overview
Description
1-[4-(3-Methoxyphenyl)phenyl]ethanone is an organic compound with the molecular formula C15H14O2 It is a ketone derivative characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(3-Methoxyphenyl)phenyl]ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the acylation of 3-methoxybenzene with 4-phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Suzuki-Miyaura Coupling: This method involves the coupling of 3-methoxyphenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. The reaction is scaled up using large reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methoxyphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as hydrobromic acid (HBr) to form the corresponding brominated derivative.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: HBr in acetic acid or other polar solvents.
Major Products:
Oxidation: 1-[4-(3-Methoxyphenyl)phenyl]acetic acid.
Reduction: 1-[4-(3-Methoxyphenyl)phenyl]ethanol.
Substitution: 1-[4-(3-Bromophenyl)phenyl]ethanone.
Scientific Research Applications
1-[4-(3-Methoxyphenyl)phenyl]ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methoxyphenyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
1-[4-(3-Methoxyphenyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-Methoxyphenyl)phenyl]ethanone: This compound has a methoxy group at the para position instead of the meta position, which may result in different chemical and biological properties.
1-[4-(3-Chlorophenyl)phenyl]ethanone:
1-[4-(3-Hydroxyphenyl)phenyl]ethanone: The hydroxyl group provides different chemical reactivity and potential biological activities compared to the methoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The methoxy group at the meta position provides distinct electronic and steric effects, making this compound valuable for various research and industrial purposes.
Properties
IUPAC Name |
1-[4-(3-methoxyphenyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)12-6-8-13(9-7-12)14-4-3-5-15(10-14)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINJTUZMQGRYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391867 | |
Record name | 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76650-30-1 | |
Record name | 1-(3′-Methoxy[1,1′-biphenyl]-4-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76650-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3'-Methoxy[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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